molecular formula C22H20F3NO6 B10852748 Pseudocolumbamine trifluoroacetate

Pseudocolumbamine trifluoroacetate

Cat. No.: B10852748
M. Wt: 451.4 g/mol
InChI Key: NJSNVNFFIBGGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudocolumbamine trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of pseudocolumbamine, an alkaloid known for its biological activities, combined with trifluoroacetate, which enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pseudocolumbamine trifluoroacetate typically involves the reaction of pseudocolumbamine with trifluoroacetic acid. The process begins with the extraction of pseudocolumbamine from natural sources or its synthesis through organic reactions. The extracted or synthesized pseudocolumbamine is then reacted with trifluoroacetic acid under controlled conditions to form this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction of pseudocolumbamine followed by its reaction with trifluoroacetic acid. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography are employed to remove impurities and obtain a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pseudocolumbamine trifluoroacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used to substitute the trifluoroacetate group, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups

Scientific Research Applications

Pseudocolumbamine trifluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its biological activities, including its potential as an anti-inflammatory and anti-cancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of pseudocolumbamine trifluoroacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it has been shown to inhibit the secretion of inflammatory factors in macrophage models, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Pseudocolumbamine trifluoroacetate is unique due to its combination of pseudocolumbamine and trifluoroacetate, which enhances its stability and solubility. Similar compounds include:

    Pseudocolumbamine: The parent compound without the trifluoroacetate group.

    Trifluoroacetic acid derivatives: Other compounds that contain the trifluoroacetate group but different core structures.

Compared to these similar compounds, pseudocolumbamine trifluoroacetate offers a unique combination of properties that make it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C22H20F3NO6

Molecular Weight

451.4 g/mol

IUPAC Name

2,2,2-trifluoroacetate;3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol

InChI

InChI=1S/C20H19NO4.C2HF3O2/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22;3-2(4,5)1(6)7/h6-11H,4-5H2,1-3H3;(H,6,7)

InChI Key

NJSNVNFFIBGGAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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